molecular formula C13H9ClN2S B12335931 4-((4-Amino-3-chlorophenyl)thio)benzonitrile

4-((4-Amino-3-chlorophenyl)thio)benzonitrile

Cat. No.: B12335931
M. Wt: 260.74 g/mol
InChI Key: FKQDYZCSJXYPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Amino-3-chlorophenyl)thio)benzonitrile is a chemical compound with the molecular formula C13H9ClN2S. It is known for its unique structure, which includes an amino group, a chloro group, and a benzonitrile moiety connected through a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile typically involves the reaction of 4-amino-3-chlorothiophenol with 4-cyanobromobenzene. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-3-chlorophenyl)thio)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-((4-Amino-3-chlorophenyl)thio)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Amino-3-chlorophenyl)thio)benzoic acid
  • 4-((4-Amino-3-chlorophenyl)thio)benzamide
  • 4-((4-Amino-3-chlorophenyl)thio)benzaldehyde

Uniqueness

4-((4-Amino-3-chlorophenyl)thio)benzonitrile is unique due to its benzonitrile moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)sulfanylbenzonitrile

InChI

InChI=1S/C13H9ClN2S/c14-12-7-11(5-6-13(12)16)17-10-3-1-9(8-15)2-4-10/h1-7H,16H2

InChI Key

FKQDYZCSJXYPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)SC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.